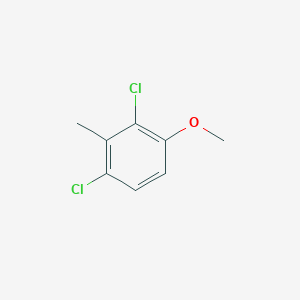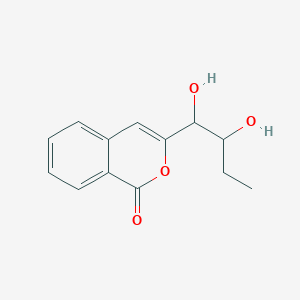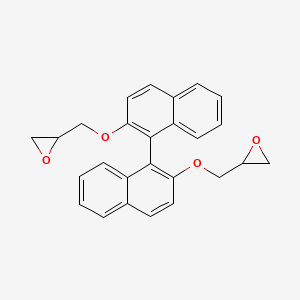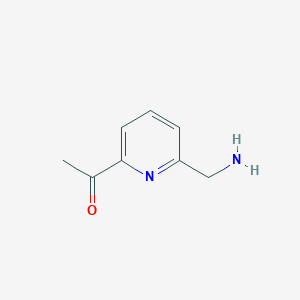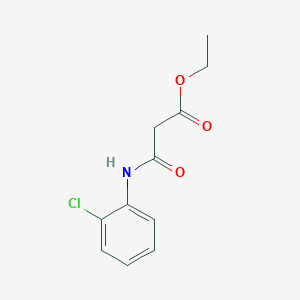
4-(2-Chlorophenyl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chlorophenyl)-6-(methylthio)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a 2-chlorophenyl group and a methylthio group attached to the triazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)-6-(methylthio)-1,3,5-triazin-2-amine typically involves the reaction of 2-chloroaniline with carbon disulfide and sodium hydroxide to form 2-chlorophenyl isothiocyanate. This intermediate is then reacted with cyanuric chloride under controlled conditions to yield the desired triazine derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of 4-(2-Chlorophenyl)-6-(methylthio)-1,3,5-triazin-2-amine may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the triazine ring or the chlorophenyl group, resulting in the formation of various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives and dechlorinated products.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-Chlorophenyl)-6-(methylthio)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 4-(2-Chlorophenyl)-6-(methylthio)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis.
類似化合物との比較
- 2-Chlorophenyl isothiocyanate
- 2-Chlorophenyl thiourea
- 6-(Methylthio)-1,3,5-triazine derivatives
Comparison: Compared to these similar compounds, 4-(2-Chlorophenyl)-6-(methylthio)-1,3,5-triazin-2-amine is unique due to the presence of both the 2-chlorophenyl and methylthio groups, which confer distinct chemical and biological properties. Its triazine ring structure also contributes to its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C10H9ClN4S |
|---|---|
分子量 |
252.72 g/mol |
IUPAC名 |
4-(2-chlorophenyl)-6-methylsulfanyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C10H9ClN4S/c1-16-10-14-8(13-9(12)15-10)6-4-2-3-5-7(6)11/h2-5H,1H3,(H2,12,13,14,15) |
InChIキー |
JVOIPLKVZOLUDL-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=NC(=N1)N)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


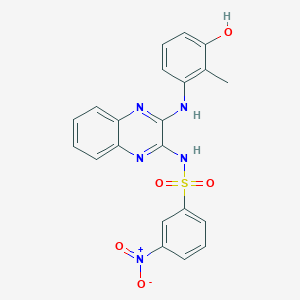
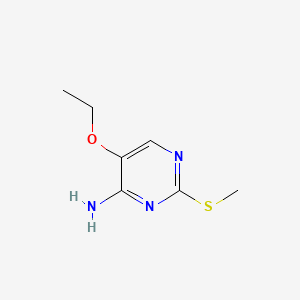
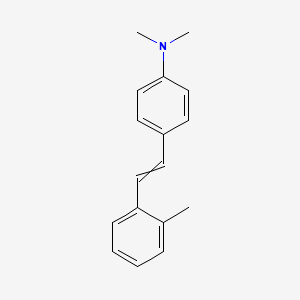

![3-Chloropyrrolo[1,2-a]pyrimidin-8-amine](/img/structure/B13932657.png)
